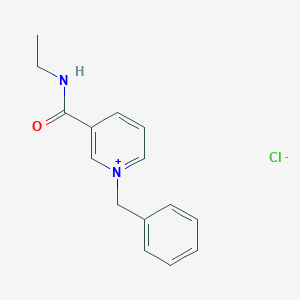
1-Benzyl-3-(ethylcarbamoyl)pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-(ethylcarbamoyl)pyridin-1-ium chloride is a chemical compound with the molecular formula C13H13ClN2O It is a pyridinium derivative, which means it contains a pyridine ring that has been modified with additional functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(ethylcarbamoyl)pyridin-1-ium chloride typically involves the reaction of pyridine derivatives with benzyl chloride and ethyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is usually carried out at room temperature or slightly elevated temperatures. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
1-Benzyl-3-(ethylcarbamoyl)pyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of substituted pyridinium compounds.
科学的研究の応用
1-Benzyl-3-(ethylcarbamoyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-Benzyl-3-(ethylcarbamoyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-Benzyl-3-(ethylcarbamoyl)pyridin-1-ium chloride can be compared with other pyridinium derivatives, such as:
1-Benzyl-3-carbamoylpyridinium chloride: Similar structure but different functional groups.
1-Benzyl-3-carbamoylpyridinium bromide: Similar structure but different halide ion.
1-Benzyl-3-carboxypyridinium: Contains a carboxyl group instead of a carbamoyl group.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for particular applications in research and industry.
特性
CAS番号 |
81388-57-0 |
|---|---|
分子式 |
C15H17ClN2O |
分子量 |
276.76 g/mol |
IUPAC名 |
1-benzyl-N-ethylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C15H16N2O.ClH/c1-2-16-15(18)14-9-6-10-17(12-14)11-13-7-4-3-5-8-13;/h3-10,12H,2,11H2,1H3;1H |
InChIキー |
WMUPVUSALFPHMP-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1=C[N+](=CC=C1)CC2=CC=CC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



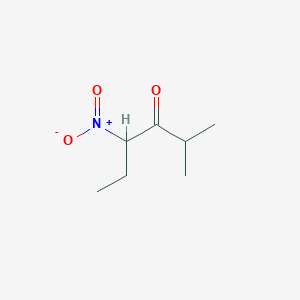
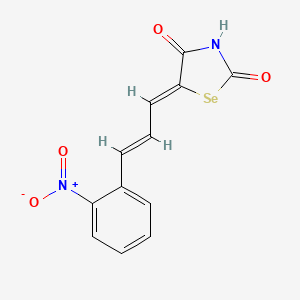
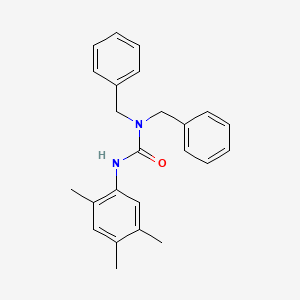
![1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole](/img/structure/B14417142.png)
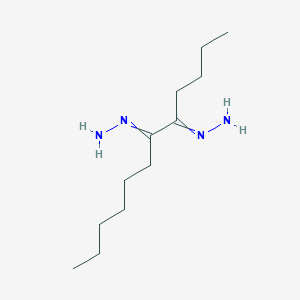
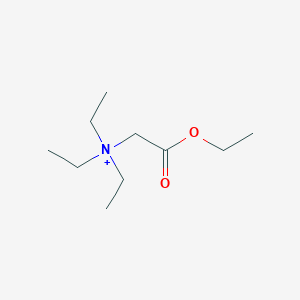

![1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14417165.png)
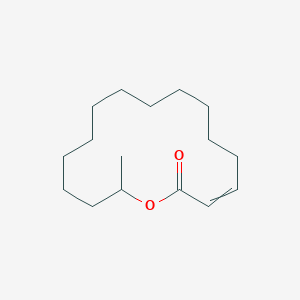
![6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one](/img/structure/B14417173.png)
![7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14417177.png)
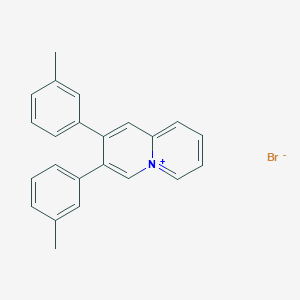
![2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14417196.png)
